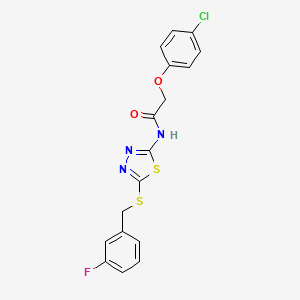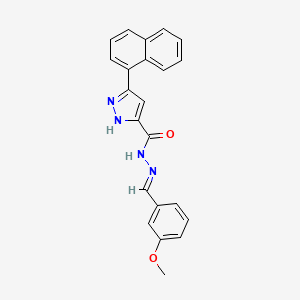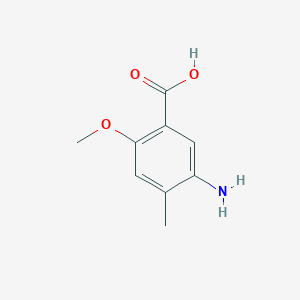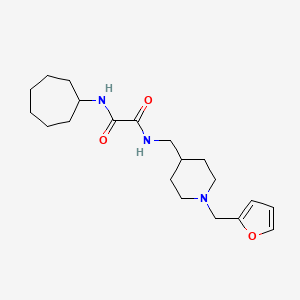![molecular formula C15H14ClNO5S B2657488 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide CAS No. 1105235-08-2](/img/structure/B2657488.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxole is a structural motif found in many natural products and synthetic compounds . It’s known for its pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods . For example, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of similar compounds have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of reagents like sodium borohydride . The reactions are typically carried out in solvents like ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like thermogravimetric analysis . These compounds have also been characterized by elemental analysis .Wissenschaftliche Forschungsanwendungen
Overview
The specific compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide does not have direct matches in the current scientific literature within the scope of my search. However, the structure suggests it belongs to a class of chemicals that might share properties or applications with other benzenesulfonamide derivatives and related compounds. Below, I present insights into the broader category of related compounds, highlighting their scientific research applications, excluding information related to drug use, dosage, and side effects.
Antimicrobial Applications
Compounds with the benzenesulfonamide moiety have been explored for their antimicrobial properties. A review of chlorophenols and chlorobenzenes, which are structurally related to the queried compound, shows they have been studied for potential remediation strategies due to their environmental persistence and toxicological concerns. These substances' fate processes in soil and potential as antimicrobial agents have been a focus, aiming to reduce environmental risks associated with their presence (F. Brahushi et al., 2017; Yaqi Peng et al., 2016).
Antioxidant Capacity
Research into the antioxidant capacity of various compounds, including those related to benzenesulfonamides, highlights the importance of these substances in neutralizing free radicals and potentially mitigating oxidative stress-related cellular damage. The ABTS/PP decolorization assay, for instance, evaluates the antioxidant capacity of phenolic compounds, suggesting a possible area of application for benzenesulfonamide derivatives in protecting against oxidative stress (I. Ilyasov et al., 2020).
Environmental Toxicity and Degradation
The environmental impact of chlorinated ethylenes and their metabolism has been extensively studied, shedding light on the degradation pathways and potential environmental and health risks associated with such compounds. Understanding the metabolic transformation of these substances is crucial for assessing their environmental behavior and designing strategies for remediation and risk reduction (K. Leibman & E. Ortiz, 1977).
Potential for Redox Mediation
The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants, including those structurally related to the queried compound. This methodology enhances the degradation efficiency of recalcitrant compounds, suggesting a potential application area for benzenesulfonamide derivatives in environmental remediation (Maroof Husain & Q. Husain, 2007).
Wirkmechanismus
While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have been found to exhibit a wide range of biological activities. For example, organoselenium compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c16-11-2-1-3-13(8-11)23(18,19)17-6-7-20-12-4-5-14-15(9-12)22-10-21-14/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYBDLJAOGZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2657407.png)



![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

